molecular formula C20H17FN2O5S B301779 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

Cat. No. B301779
M. Wt: 416.4 g/mol
InChI Key: TXXMJNCHIOTWEK-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide, commonly known as DT-010, is a novel thiazolidinedione derivative with potential therapeutic applications. It was first synthesized in 2012 by a team of researchers from the China Pharmaceutical University. Since then, DT-010 has been the subject of extensive scientific research due to its promising pharmacological properties.

Mechanism of Action

DT-010 exerts its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. PPARγ activation leads to the upregulation of genes involved in insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
DT-010 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, DT-010 has been found to reduce the levels of triglycerides and cholesterol in the blood, making it a potential candidate for the treatment of dyslipidemia.

Advantages and Limitations for Lab Experiments

DT-010 is a relatively stable compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models and has shown promising results in various pharmacological assays. However, further studies are needed to determine its safety and efficacy in humans.

Future Directions

DT-010 has the potential to be developed into a novel therapeutic agent for the treatment of various diseases, including diabetes, cancer, and inflammatory disorders. Future research should focus on optimizing its pharmacological properties, determining its safety and efficacy in humans, and exploring its potential as a lead compound for the development of new drugs.

Synthesis Methods

DT-010 can be synthesized using a multi-step process involving the condensation of 3,4-dimethoxybenzaldehyde and thiosemicarbazide to form the thiazolidine ring. The resulting compound is then reacted with 2-fluoroacetophenone to obtain the final product.

Scientific Research Applications

DT-010 has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C20H17FN2O5S

Molecular Weight

416.4 g/mol

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C20H17FN2O5S/c1-27-15-8-7-12(9-16(15)28-2)10-17-19(25)23(20(26)29-17)11-18(24)22-14-6-4-3-5-13(14)21/h3-10H,11H2,1-2H3,(H,22,24)/b17-10-

InChI Key

TXXMJNCHIOTWEK-YVLHZVERSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.